molecular formula C6H8ClNO B1426438 3-(2-Chloro-ethyl)-5-methyl-isoxazole CAS No. 14775-98-5

3-(2-Chloro-ethyl)-5-methyl-isoxazole

Cat. No. B1426438
CAS RN: 14775-98-5
M. Wt: 145.59 g/mol
InChI Key: PLACIJCHEBUTIO-UHFFFAOYSA-N
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Description

3-(2-Chloro-ethyl)-5-methyl-isoxazole (CEMI) is a small organic molecule with a wide range of applications in chemical synthesis and scientific research. CEMI is a versatile reagent that can be used in a variety of reactions, including the synthesis of a variety of compounds, as well as the analysis of chemical and biological systems. CEMI is a useful tool for scientists and researchers, as it can be used to study the structure and function of various molecules and systems.

Scientific Research Applications

Synthesis Techniques

  • Visible Light Induced Synthesis : A methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones was developed using visible light-induced multicomponent reactions. This technique is efficient and does not require any phase transfer catalyst or promoter (Saikh, Das, & Ghosh, 2013).

  • One-Pot Three-Component Synthesis : 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones were synthesized using a one-pot three-component synthesis method. This process is characterized by mild reaction conditions, high yields, and operational simplicity (Liu & Hou, 2012).

Biological and Chemical Applications

  • Anticancer and Electrochemical Properties : Research on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives showed notable anticancer activity against lung cancer cells. These compounds also displayed significant electrochemical behavior, indicating potential as antioxidants (Badiger, Khatavi, & Kamanna, 2022).

  • Antimicrobial Activity : A study involving the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated antimicrobial activity, particularly against Staphylococcus aureus. Some compounds also showed antifungal activity comparable to standard treatments (Banpurkar, Wazalwar, & Perdih, 2018).

Advanced Synthesis Methods

  • Sulfated Polyborate Catalysis : A rapid and efficient synthesis method for 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using sulfated polyborate as a catalyst has been developed. This method features short reaction time, high yields, and eco-friendly procedures (Patil, Mudaliar, & Chaturbhuj, 2017).

  • Ultrasound-Assisted Synthesis : An ultrasound-assisted method has been developed for synthesizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This method is advantageous due to shorter reaction times, high yields, and the avoidance of using organic solvents (Safari, Ahmadzadeh, & Zarnegar, 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as cyclophosphamide, belong to the group of alkylating cytostatics . Alkylating agents work by attaching alkyl groups to DNA bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Mode of Action

The mode of action of 3-(2-Chloro-ethyl)-5-methyl-isoxazole is likely similar to other alkylating agents. These agents form electrophilic substances when dissolved in aqueous solution and trigger alkylation of nucleophilic functional groups on macromolecules such as sulfhydryl groups, amino groups, hydroxyl groups, carboxyl groups, and phosphate groups . This alkylation impairs the function of DNA as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis .

Biochemical Pathways

It is known that alkylating agents like cyclophosphamide can lead to the formation of the actual alkylating metabolite phosphoreamide mustard (pam) in vitro . This process involves the uncritical transfer of the chemical processes that lead to the formation of PAM from the pharmacologically active metabolite aldophosphamide (ALD) .

Pharmacokinetics

Ifosfamide is known to undergo extensive metabolism, and the identification of specific isoenzymes responsible for its metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .

Result of Action

It is known that alkylating agents can cause dna damage via the formation of cross-links (bonds between atoms in the dna) which prevents dna from being separated for synthesis or transcription .

properties

IUPAC Name

3-(2-chloroethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACIJCHEBUTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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